molecular formula C14H12O5 B108603 Clausenin CAS No. 17276-27-6

Clausenin

Cat. No.: B108603
CAS No.: 17276-27-6
M. Wt: 260.24 g/mol
InChI Key: XFSINVCSJTYZGH-UHFFFAOYSA-N
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Description

Clausenin is a heterocyclic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrano ring fused to a chromene moiety, with hydroxyl and dimethyl substituents.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clausenin typically involves the use of phloroglucinol as a starting material. The synthetic route includes the formation of a pyrano ring through a series of cyclization reactions. One common method involves the reaction of phloroglucinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate undergoes further reactions, including Claisen rearrangement and cyclization, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of the necessary reagents and maintaining reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Clausenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, using reagents like alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can regenerate the hydroxyl group.

Mechanism of Action

The mechanism of action of Clausenin involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
  • 5-methoxy-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Uniqueness

Clausenin is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown superior anticancer activity against various human cancer cell lines .

Properties

CAS No.

17276-27-6

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione

InChI

InChI=1S/C14H12O5/c1-14(2)6-8(15)12-10(19-14)5-9-7(13(12)17)3-4-11(16)18-9/h3-5,17H,6H2,1-2H3

InChI Key

XFSINVCSJTYZGH-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=C(O1)C=C3C(=C2O)C=CC(=O)O3)C

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C3C(=C2O)C=CC(=O)O3)C

17276-27-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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